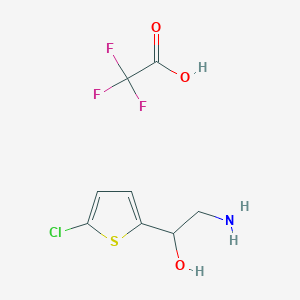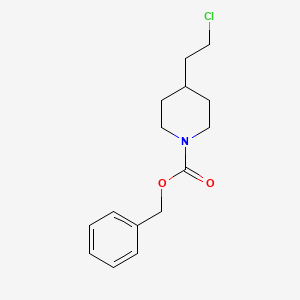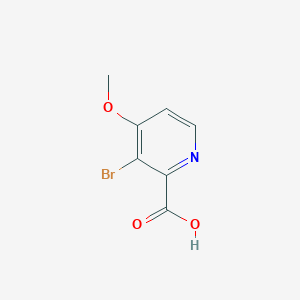
3-Bromo-4-methoxypyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-methoxypyridine-2-carboxylic acid is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-Bromo-4-methoxypyridine-2-carboxylic acid typically involves the bromination of 4-methoxypyridine followed by carboxylation. One common method starts with 4-methoxypyridine, which undergoes bromination using bromine or a brominating agent to yield 3-bromo-4-methoxypyridine. This intermediate is then subjected to carboxylation to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods focus on reducing impurities, optimizing reaction conditions, and ensuring environmental compliance by minimizing waste and using safer reagents .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-methoxypyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or other atoms in the ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
3-Bromo-4-methoxypyridine-2-carboxylic acid is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It is valuable in medicinal chemistry for the development of new drugs and in organic synthesis for creating complex molecules . Its derivatives may exhibit biological activity, making it a useful compound in drug discovery and development .
Mécanisme D'action
The mechanism of action of 3-Bromo-4-methoxypyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely based on the structure of the derivative and its intended use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-methoxypyridine: Similar in structure but lacks the carboxylic acid group.
4-Bromopyridine-3-carboxylic acid: Similar but with different substitution patterns on the pyridine ring.
3-Hydroxy-4-methoxypyridine-2-carboxylic acid: Similar but with a hydroxyl group instead of a bromine atom.
Uniqueness
3-Bromo-4-methoxypyridine-2-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the pyridine ring. This combination of functional groups makes it versatile for various chemical reactions and applications in synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C7H6BrNO3 |
|---|---|
Poids moléculaire |
232.03 g/mol |
Nom IUPAC |
3-bromo-4-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6BrNO3/c1-12-4-2-3-9-6(5(4)8)7(10)11/h2-3H,1H3,(H,10,11) |
Clé InChI |
PFGDLWWTOWVIDN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NC=C1)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


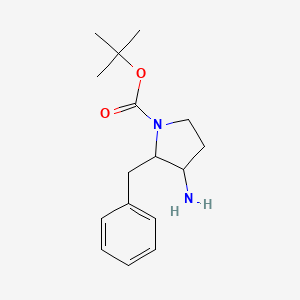
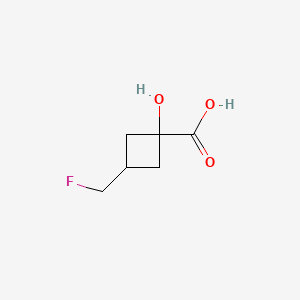
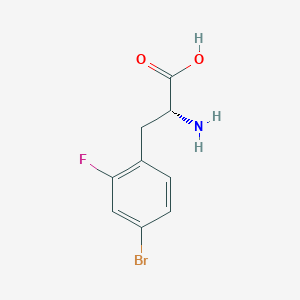
![5-Fluorofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B13498482.png)
![4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine](/img/structure/B13498485.png)
![2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498496.png)
![2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13498497.png)
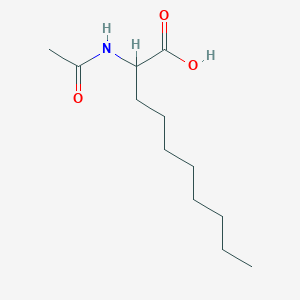
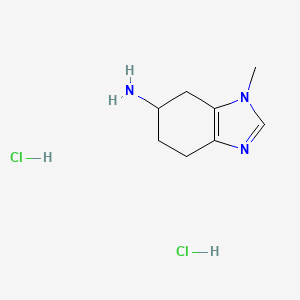
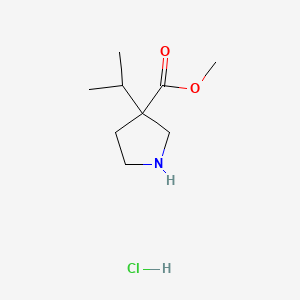
![1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid](/img/structure/B13498526.png)
